molecular formula C9H13NO B2754148 N-(2-methoxyethyl)aniline CAS No. 32382-66-4

N-(2-methoxyethyl)aniline

Cat. No.: B2754148
CAS No.: 32382-66-4
M. Wt: 151.209
InChI Key: XTTMNDFFWSZHCZ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)aniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Methoxyethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{C6H5NH2} + \text{CH3OCH2CH2OH} \rightarrow \text{C6H5NHCH2CH2OCH3} + \text{H2O} ] The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or hydrochloric acid can facilitate the reaction, and the product can be purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to products such as halogenated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-Methoxyethyl)aniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Development: The compound’s unique structure makes it a valuable building block for the development of new drugs.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: this compound is employed in studies related to enzyme inhibition and receptor binding.

Comparison with Similar Compounds

    N-(2-Acetoxyethyl)aniline: Similar in structure but with an acetoxy group instead of a methoxy group.

    N-(2-Hydroxyethyl)aniline: Contains a hydroxy group instead of a methoxy group.

    N-(2-Chloroethyl)aniline: Features a chloro group instead of a methoxy group.

Uniqueness: N-(2-Methoxyethyl)aniline is unique due to its methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and can influence its reactivity in various chemical reactions.

Properties

IUPAC Name

N-(2-methoxyethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTMNDFFWSZHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903135
Record name NoName_3732
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To phenylboronic acid (5 g, 41.0 mmol) in DCM (50 mL) was added copper (II) acetate (0.78 g, 4.1 mmol) and the mixture was stirred for 5 min at room temperature. 2-Methoxyethanamine (3.08 g, 41.0 mmol) was added and the mixture was stirred at 40 C for 19 h. The mixture was then passed through a silica plug and then purified by FCC, eluting with 10% EtOAc in heptane to afford the title compound (1.065 g, 17% yield). Method B HPLC-MS: MH+ requires m/z=152 Found: m/z=152, Rt=1.08 min (87%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
Yield
17%

Synthesis routes and methods II

Procedure details

The title compound was prepared from aniline and methoxyacetaldehyde by the same method as described for Example 5, part A. The residue was purified by flash chromatography on silica gel (ethyl acetate:hexanes/1:15) to give a pale yellow oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Reaction Step One

Synthesis routes and methods III

Procedure details

The general procedure under argon or air was followed using copper(I) iodide (10 mg, 0.05 mmol or 2.0 mg, 0.01 mmol), K3PO4 (425 mg, 2.00 mmol), 2-methoxyethylamine (104 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=10/1, Rf=0.2) afforded N-(2-methoxyethyl)aniline (138 mg, 91% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Fancher, L. W.; Gless, R. D., Jr.; Wong, R. Y. Tetrahedron Lett. 1988, 29, 5095-5098.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
104 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

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